molecular formula C44H56N2O6 B14476601 Bis[6-(4-anilinophenoxy)hexyl] octanedioate CAS No. 70110-07-5

Bis[6-(4-anilinophenoxy)hexyl] octanedioate

Katalognummer: B14476601
CAS-Nummer: 70110-07-5
Molekulargewicht: 708.9 g/mol
InChI-Schlüssel: HGVQADSATTXSOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[6-(4-anilinophenoxy)hexyl] octanedioate is a complex organic compound with a molecular formula of C44H56N2O6 It is characterized by the presence of an anilinophenoxy group attached to a hexyl chain, which is further linked to an octanedioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis[6-(4-anilinophenoxy)hexyl] octanedioate typically involves the reaction of 4-anilinophenol with hexyl bromide to form 6-(4-anilinophenoxy)hexyl bromide. This intermediate is then reacted with octanedioic acid under esterification conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

Bis[6-(4-anilinophenoxy)hexyl] octanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically conducted under controlled conditions, with specific temperatures and solvents to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Bis[6-(4-anilinophenoxy)hexyl] octanedioate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of bis[6-(4-anilinophenoxy)hexyl] octanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of anilinophenoxy and octanedioate moieties, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

70110-07-5

Molekularformel

C44H56N2O6

Molekulargewicht

708.9 g/mol

IUPAC-Name

bis[6-(4-anilinophenoxy)hexyl] octanedioate

InChI

InChI=1S/C44H56N2O6/c47-43(51-35-17-5-3-15-33-49-41-29-25-39(26-30-41)45-37-19-9-7-10-20-37)23-13-1-2-14-24-44(48)52-36-18-6-4-16-34-50-42-31-27-40(28-32-42)46-38-21-11-8-12-22-38/h7-12,19-22,25-32,45-46H,1-6,13-18,23-24,33-36H2

InChI-Schlüssel

HGVQADSATTXSOO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCCOC(=O)CCCCCCC(=O)OCCCCCCOC3=CC=C(C=C3)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.